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molecular formula C10H6N2O4 B8741620 5-Nitroisoquinoline-4-carboxylic acid CAS No. 62781-94-6

5-Nitroisoquinoline-4-carboxylic acid

Cat. No. B8741620
M. Wt: 218.17 g/mol
InChI Key: MLTPWWJMNANWLM-UHFFFAOYSA-N
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Patent
US04053300

Procedure details

A nitrating mixture obtained by dissolving potassium nitrate (94 g.) in concentrated sulphuric acid (d= 1.83) (750 cc.) is added dropwise, over the course of 1 hour, to a solution of 4-carboxy-isoquinoline (146.8 g.) in concentrated sulphuric acid (d= 1.83) (880 cc.). The solution obtained is kept at a temperature of about 20° C. for 16 hours and is then poured onto ice (18 kg.). Ammonia (11 N) (5.5 liters) is added gradually, whilst stirring and keeping the temperature of the mixture at between 15° and 20° C. The yellow precipitate which has appeared is filtered off, washed with water (800 cc. in total) and then dried. 4-Carboxy-5-nitro-isoquinoline (144 g.) melting at 285° is thus obtained.
Name
potassium nitrate
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
146.8 g
Type
reactant
Reaction Step Two
Quantity
880 mL
Type
solvent
Reaction Step Two
Quantity
5.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[C:6]([C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[N:11][CH:10]=1)([OH:8])=[O:7].N>S(=O)(=O)(O)O>[C:6]([C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[N+:1]([O-:4])=[O:2])[CH:12]=[N:11][CH:10]=1)([OH:8])=[O:7] |f:0.1|

Inputs

Step One
Name
potassium nitrate
Quantity
94 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
146.8 g
Type
reactant
Smiles
C(=O)(O)C1=CN=CC2=CC=CC=C12
Name
Quantity
880 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
5.5 L
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrating mixture obtained
CUSTOM
Type
CUSTOM
Details
The solution obtained
ADDITION
Type
ADDITION
Details
is then poured onto ice (18 kg.)
CUSTOM
Type
CUSTOM
Details
at between 15° and 20° C
FILTRATION
Type
FILTRATION
Details
The yellow precipitate which has appeared is filtered off
WASH
Type
WASH
Details
washed with water (800 cc. in total)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)(O)C1=CN=CC2=CC=CC(=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 144 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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